N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 392239-49-5
VCID: VC6088429
InChI: InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
SMILES: CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC
Molecular Formula: C13H15N3O3S2
Molecular Weight: 325.4

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

CAS No.: 392239-49-5

Cat. No.: VC6088429

Molecular Formula: C13H15N3O3S2

Molecular Weight: 325.4

* For research use only. Not for human or veterinary use.

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide - 392239-49-5

Specification

CAS No. 392239-49-5
Molecular Formula C13H15N3O3S2
Molecular Weight 325.4
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
Standard InChI InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
Standard InChI Key FNMSKVCMCIZGKZ-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₃H₁₅N₃O₃S₂, reflects a hybrid structure combining a 1,3,4-thiadiazole ring with a benzamide moiety. Key features include:

  • Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, providing electronic diversity for molecular interactions.

  • Ethylsulfanyl Substituent: An -S-C₂H₅ group at position 5 of the thiadiazole, enhancing lipophilicity and potential membrane permeability.

  • 2,4-Dimethoxybenzamide Group: A benzamide fragment with methoxy groups at positions 2 and 4, contributing to hydrogen-bonding capabilities and steric bulk.

The IUPAC name, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, precisely describes its connectivity. The Standard InChIKey (FNMSKVCMCIZGKZ-UHFFFAOYSA-N) and SMILES (CCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC) further encode its stereochemical details.

Physicochemical Profile

PropertyValue
Molecular Weight325.4 g/mol
SolubilityNot experimentally determined
LogP (Predicted)~2.1 (moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide O, thiadiazole N, methoxy O)

The compound’s solubility remains uncharacterized, though its methoxy and sulfanyl groups suggest moderate polarity. Computational models predict a logP value indicative of balanced hydrophilicity-lipophilicity, favorable for drug-like properties.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves multi-step organic reactions:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions.

  • Ethylsulfanyl Introduction: Nucleophilic substitution at the thiadiazole’s 5-position using ethanethiol or its derivatives.

  • Benzamide Coupling: Amide bond formation between the thiadiazole-2-amine and 2,4-dimethoxybenzoic acid via coupling reagents like EDCl/HOBt.

Optimization and Purification

  • Reaction Conditions: Temperature control (typically 50–80°C) and anhydrous solvents (e.g., DMF, THF) are critical to prevent side reactions.

  • Purification: Column chromatography on silica gel with gradients of ethyl acetate/hexane yields >95% purity. Analytical techniques such as HPLC and NMR (¹H, ¹³C) confirm structural integrity.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Anticancer Properties

  • COX-2 Inhibition: Methoxy groups may enhance selectivity for cyclooxygenase-2, reducing inflammation with fewer gastrointestinal side effects.

  • Apoptosis Induction: Thiadiazoles often modulate Bcl-2/Bax ratios, triggering caspase-dependent apoptosis in cancer cells.

Future Research Directions

In Vitro and In Vivo Studies

  • Dose-Response Assays: Establish IC₅₀ values for antimicrobial and anticancer activity.

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability using rodent models.

Structural Optimization

  • SAR Studies: Explore substitutions at the benzamide’s methoxy groups or thiadiazole’s sulfanyl moiety to enhance selectivity.

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